molecular formula C20H27NO5 B1325587 Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate CAS No. 898782-04-2

Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate

Cat. No.: B1325587
CAS No.: 898782-04-2
M. Wt: 361.4 g/mol
InChI Key: GRKHPCGGQOZDEV-UHFFFAOYSA-N
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Description

Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate is a complex organic compound with the molecular formula C20H27NO5. It is known for its unique spirocyclic structure, which includes a spiro[4.5]decane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate typically involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane. This intermediate is then reacted with a suitable phenyl derivative to introduce the phenyl group. The final step involves esterification to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used .

Scientific Research Applications

Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[4-(1,4-dioxa-8-azaspiro[4.5]decyl)phenyl]-4-oxobutanoate
  • Ethyl 4-[4-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutanoate

Uniqueness

Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-2-24-19(23)8-7-18(22)17-5-3-16(4-6-17)15-21-11-9-20(10-12-21)25-13-14-26-20/h3-6H,2,7-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKHPCGGQOZDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642891
Record name Ethyl 4-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-04-2
Record name Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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